(2-ethoxy-4-formylphenyl) methanesulfonate
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Overview
Description
(2-ethoxy-4-formylphenyl) methanesulfonate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfonic acid group attached to a 2-ethoxy-4-formyl-phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-ethoxy-4-formyl-phenyl ester typically involves the esterification of methanesulfonic acid with 2-ethoxy-4-formyl-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of methanesulfonic acid 2-ethoxy-4-formyl-phenyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-ethoxy-4-formylphenyl) methanesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Methanesulfonic acid 2-ethoxy-4-carboxy-phenyl ester.
Reduction: Methanesulfonic acid 2-ethoxy-4-hydroxymethyl-phenyl ester.
Substitution: Methanesulfonic acid 2-alkoxy-4-formyl-phenyl ester.
Scientific Research Applications
(2-ethoxy-4-formylphenyl) methanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid 2-ethoxy-4-formyl-phenyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methanesulfonic acid group can enhance the solubility and reactivity of the compound in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid 4-formyl-2-methoxy-phenyl ester
- Methanesulfonic acid 4-hydroxymethyl-2-methoxy-phenyl ester
- Methanesulfonic acid 4-methanesulfonyloxymethyl-2-methoxy-phenyl ester
Uniqueness
(2-ethoxy-4-formylphenyl) methanesulfonate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to similar compounds. The formyl group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H12O5S |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
(2-ethoxy-4-formylphenyl) methanesulfonate |
InChI |
InChI=1S/C10H12O5S/c1-3-14-10-6-8(7-11)4-5-9(10)15-16(2,12)13/h4-7H,3H2,1-2H3 |
InChI Key |
HTYSZVHRFXGDIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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